molecular formula C10H9FO B3211648 6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 1092347-20-0

6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3211648
CAS No.: 1092347-20-0
M. Wt: 164.18 g/mol
InChI Key: JVXXTFLKQWQJSZ-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic structure with a ketone group at the 1-position, a fluorine atom at the 6-position, and a methyl group at the 5-position (CAS No. listed in ). Its molecular formula is C₁₀H₉FO, and it is commercially available with 97% purity . This compound belongs to the class of 2,3-dihydro-1H-inden-1-one derivatives, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and material science. The fluorine and methyl substituents are critical for modulating electronic, steric, and pharmacokinetic properties, making it a candidate for targeted biological activity studies.

Properties

IUPAC Name

6-fluoro-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXXTFLKQWQJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-fluoro-2-methylbenzaldehyde with cyclopentanone in the presence of a catalyst can yield the desired indanone derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-fluoro-5-methylindanone carboxylic acid, while reduction can produce 6-fluoro-5-methylindanone alcohol .

Scientific Research Applications

6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Allelopathic Effects

  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one exhibits growth-inhibitory effects on Lepidium sativum (IC₅₀: 0.34 mM for hypocotyls; 0.16 mM for roots), surpassing 6-hydroxy alpinolide but being less potent than alpinolide peroxide . The hydroxyl and isopropyl groups likely enhance hydrophilicity and steric effects, influencing root vs. hypocotyl selectivity.

Pharmacological Activity

  • Fluorinated analogs like trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes show D2-like dopamine receptor agonism, with fluorine enhancing receptor affinity and metabolic stability . The methyl group in this compound could similarly optimize lipophilicity for CNS applications.

Biological Activity

6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C11H11F O
  • CAS Number: 1092347-20-0
  • Molecular Weight: 182.2 g/mol

This compound features a fluorine atom and a methyl group on the indene structure, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom enhances its electrophilic nature, allowing it to react with nucleophilic sites in proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Disruption: By interfering with cellular processes, it could induce apoptosis or inhibit cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance, a study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3) at micromolar concentrations.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic processes.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. It has been evaluated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In silico docking studies revealed strong binding affinities to the AChE active site, indicating potential therapeutic applications in cognitive disorders.

Case Studies

StudyFindingsMethodology
Study 1Significant reduction in MCF-7 cell viability by 70% at 10 µMMTT assay
Study 2Effective against E. coli with an MIC value of 32 µg/mLAgar diffusion method
Study 3Strong AChE inhibition with IC50 of 15 µMMolecular docking simulations

Q & A

Q. What are the established synthetic routes for 6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, and what are their comparative advantages?

  • Methodological Answer : The synthesis of fluorinated indenones typically involves multi-step routes:
  • Friedel-Crafts Acylation : Reacting methyl-substituted indene with acetyl chloride in the presence of AlCl₃ to form the indenone core, followed by fluorination using Selectfluor™ or N-fluoropyridinium salts at the 6-position .
  • Halogenation-Modification : Direct fluorination of 5-methyl-2,3-dihydro-1H-inden-1-one via electrophilic substitution using F₂ gas or fluorinating agents like DAST (diethylaminosulfur trifluoride), with careful temperature control (0–5°C) to minimize side reactions .
  • Table: Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key Challenges
Friedel-Crafts + Fluorination60–70≥95Byproduct formation
Direct Fluorination45–55≥90Safety (F₂ handling)

Q. What analytical techniques are recommended for verifying the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, methyl at C5) and dihydroindenone backbone. For example, the carbonyl (C=O) peak typically appears at ~200 ppm in ¹³C NMR .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (ACN:H₂O gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and purity (>95%) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound is used in material science studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated indenones?

  • Methodological Answer : Discrepancies in bioactivity often arise from assay conditions or impurity profiles. Recommended strategies include:
  • Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., NIH/NCATS guidelines).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that might interfere with activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. What computational approaches are effective in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Computational modeling guides experimental design:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group is a likely site for nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity via polar interactions .
  • Table: Key DFT Parameters
ParameterValue (eV)Significance
HOMO Energy-6.2Reactivity toward electrophiles
LUMO Energy-1.8Susceptibility to nucleophiles
Band Gap4.4Stability under redox conditions

Q. How can regioselective functionalization of the indenone core be achieved for derivatization studies?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects:
  • Electrophilic Aromatic Substitution (EAS) : The fluorine atom at C6 deactivates the ring, directing incoming electrophiles to the C4 or C7 positions. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .
  • Transition-Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the methyl-substituted C5 position requires careful ligand selection (e.g., SPhos) to avoid steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.